

# Unraveling the Molecular Interactions of PCS1055 Dihydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: PCS1055 dihydrochloride

Cat. No.: B609861

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This technical guide provides an in-depth analysis of the mechanism of action of **PCS1055 dihydrochloride**, a significant pharmacological agent with dual inhibitory functions. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its molecular targets, binding affinities, and the experimental methodologies used for its characterization.

## Core Mechanism of Action: Dual Antagonism

**PCS1055 dihydrochloride** primarily functions as a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor. Additionally, it exhibits robust inhibitory activity against acetylcholinesterase (AChE), the key enzyme responsible for the degradation of acetylcholine in the synaptic cleft. This dual action suggests a complex pharmacological profile with potential therapeutic implications in cholinergic signaling pathways.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of **PCS1055 dihydrochloride** with its molecular targets.

Table 1: Muscarinic M4 Receptor Antagonism

Parameter	Value	Species/System	Description
IC50	18.1 nM	Recombinant	Concentration causing 50% inhibition of agonist response. <a href="#">[1]</a> <a href="#">[2]</a>
Kd	5.72 nM	Recombinant	Equilibrium dissociation constant, a measure of binding affinity. <a href="#">[1]</a> <a href="#">[2]</a>
Ki	6.5 nM	Recombinant	Inhibition constant for radioligand binding. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Kb	5.72 nM	Recombinant	Dissociation constant determined by Schild analysis. <a href="#">[1]</a>

Table 2: Selectivity Profile at Muscarinic Receptor Subtypes

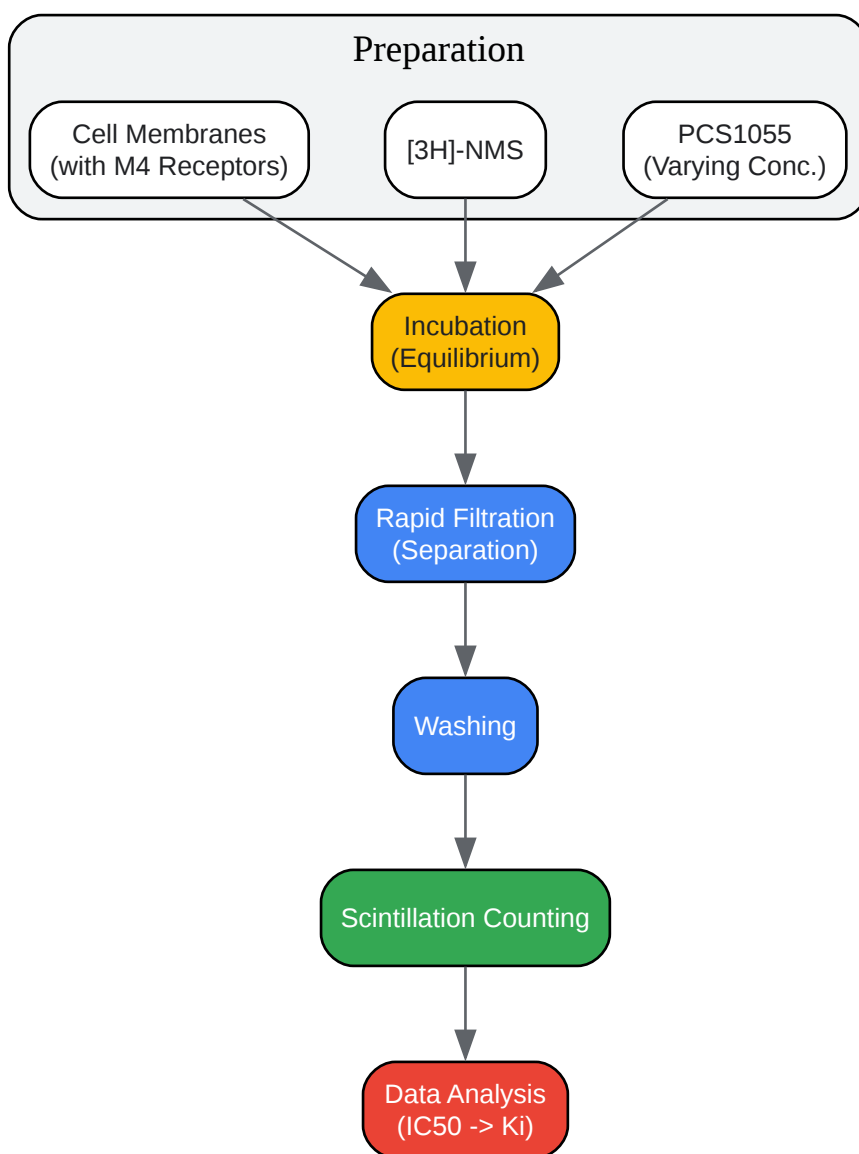
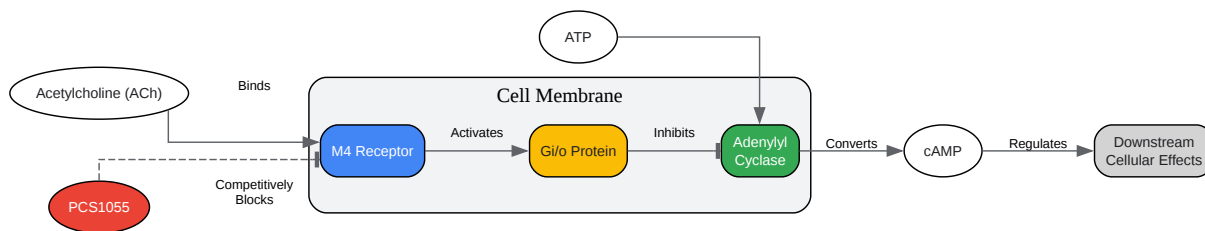
Receptor Subtype	Selectivity Fold (vs. M4)	Method
M1	>100-fold	Radioligand Binding[1][2]
M2	30-fold	Radioligand Binding[1][2]
M3	>100-fold	Radioligand Binding[1][2]
M5	>100-fold	Radioligand Binding[1][2]
M1	255-fold	GTP- $\gamma$ -[35S] Functional Assay[1]
M2	69.1-fold	GTP- $\gamma$ -[35S] Functional Assay[1]
M3	342-fold	GTP- $\gamma$ -[35S] Functional Assay[1]
M5	>1000-fold	GTP- $\gamma$ -[35S] Functional Assay[1]

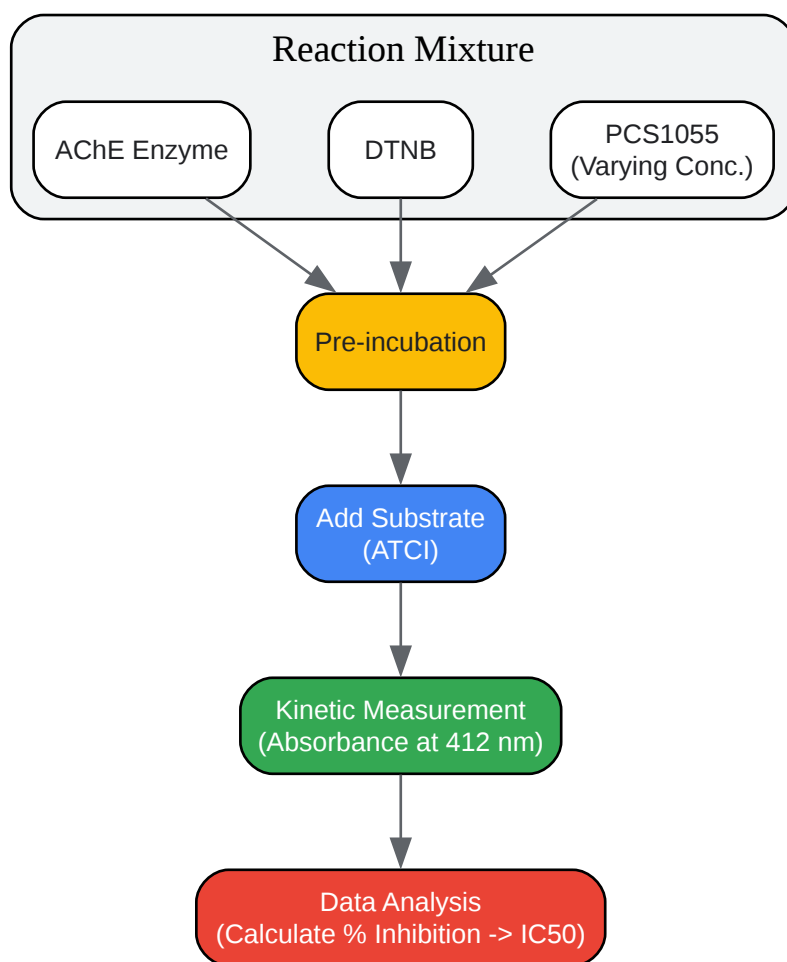
Table 3: Acetylcholinesterase (AChE) Inhibition

Enzyme Source	IC50
Electric Eel AChE	22 nM[1][2]
Human AChE	120 nM[1][2]

## Signaling Pathway of M4 Receptor Antagonism

**PCS1055 dihydrochloride** acts as a competitive antagonist at the Gi/o-coupled M4 muscarinic receptor. In its natural state, the binding of acetylcholine (ACh) to the M4 receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. By competitively binding to the orthosteric site on the M4 receptor, PCS1055 prevents ACh from binding and initiating these downstream signaling events.





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## References

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